5-(2-Pyrimidinyl)isoxazole-3-carboxylic Acid
Description
Properties
Molecular Formula |
C8H5N3O3 |
|---|---|
Molecular Weight |
191.14 g/mol |
IUPAC Name |
5-pyrimidin-2-yl-1,2-oxazole-3-carboxylic acid |
InChI |
InChI=1S/C8H5N3O3/c12-8(13)5-4-6(14-11-5)7-9-2-1-3-10-7/h1-4H,(H,12,13) |
InChI Key |
AJQFKXLSPFFMDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)C2=CC(=NO2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Synthetic Pathway Example
A plausible synthetic route for 5-(2-pyrimidinyl)isoxazole-3-carboxylic acid based on literature precedents is outlined below:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Preparation of Aldoxime | 2-Pyrimidinecarboxaldehyde + Hydroxylamine hydrochloride, base | Formation of 2-pyrimidinyl aldoxime |
| 2 | Generation of Nitrile Oxide | Oxidation of aldoxime with N-chlorosuccinimide or HTIB | In situ nitrile oxide formation |
| 3 | 1,3-Dipolar Cycloaddition | Reaction of nitrile oxide with propiolic acid or derivative | Formation of isoxazole ring with carboxylic acid at 3-position |
| 4 | Purification | Recrystallization or chromatography | Pure this compound |
This route aligns with the copper(I)-catalyzed or HTIB-mediated methods reported for isoxazole synthesis and allows incorporation of the pyrimidinyl substituent at the 5-position.
Research Findings on Preparation Efficiency and Optimization
Catalyst Screening: Copper(I) catalysts are effective but require careful control of reaction parameters to prevent side reactions. HTIB offers a stable, easy-to-handle oxidant for nitrile oxide generation.
Solvent Effects: Water and deep eutectic solvents have been successfully employed, providing environmentally benign alternatives to traditional organic solvents and facilitating easier product isolation.
Reaction Conditions: Mild temperatures (room temperature to 60°C) and short reaction times (1–4 hours) are generally sufficient for high yields (often >80%) of isoxazole derivatives.
Purification: The acidic nature of the carboxylic acid group allows for purification via acid-base extraction or crystallization, enhancing product purity for biological testing.
Summary Table of Preparation Methods and Their Characteristics
| Preparation Method | Key Reagents | Catalyst/Conditions | Yield Range (%) | Environmental Aspect | Notes |
|---|---|---|---|---|---|
| Copper(I)-Catalyzed Cycloaddition | Aldoxime, Alkyne | Cu(I) salts, mild heating | 70–90 | Moderate | Requires inert atmosphere |
| p-Tosylalcohol-Catalyzed Cyclization | Propargylic alcohol, Hydroxylamine | TSA, TBAF | 65–85 | Moderate | Multi-step with detosylation |
| Deep Eutectic Solvent (DES) Method | Aldehydes, Alkynes | Choline chloride:urea, RT | 75–88 | High (green solvent) | Recyclable solvent, mild conditions |
| HTIB-Mediated Nitrile Oxide Generation | Aldoximes, Alkynes | HTIB, room temperature | 80–90 | Moderate | Stable reagent, easy handling |
| Ionic Liquid Catalysis | β-Diketones, Hydroxylamine | [BMIM]X ionic liquids | 85–95 | High (recyclable solvent) | Excellent yields, solvent recovery possible |
| Base-Catalyzed Condensation | Nitroacetic esters, Dipolarophiles | NaOH or DBU, aqueous media | 70–85 | High (aqueous solvent) | Simple, environmentally friendly |
Chemical Reactions Analysis
Types of Reactions
5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxazole derivatives with different oxidation states, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-(Pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 5-(pyrimidin-2-yl)-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to bind to enzymes or receptors, thereby modulating their activity. For example, pyrimidine-based compounds are known to interact with DNA and RNA, affecting processes such as replication and transcription .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The biological and chemical properties of isoxazole-3-carboxylic acid derivatives are heavily influenced by substituents at the 5-position. Below is a comparative analysis of structurally related compounds:
Reactivity and Stability
- Hydrogenation Sensitivity :
- Pyrimidinyl and phenyl substituents stabilize the isoxazole ring under mild hydrogenation conditions (1 atm H₂, Pd/C), whereas benzoyloxymethyl groups undergo rapid deoxygenation and ring-opening .
- Nitrophenyl derivatives exhibit faster reaction times in reduction due to the electron-withdrawing nitro group .
- Acid/Base Stability :
Physicochemical Properties
- Solubility : Carboxylic acid derivatives with polar groups (e.g., hydroxyphenyl) show higher aqueous solubility (>10 mg/mL), while phenyl and pyrimidinyl analogs require formulation as salts or esters .
- Melting Points : Pyrimidinyl and nitrophenyl derivatives exhibit higher melting points (>200°C) due to strong intermolecular interactions, compared to methoxyphenyl analogs (~150–180°C) .
Biological Activity
5-(2-Pyrimidinyl)isoxazole-3-carboxylic acid is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of a pyrimidine ring and an isoxazole ring, with a carboxylic acid group at the 3-position of the isoxazole. Its molecular formula is C9H6N2O3, and it has a molecular weight of approximately 191.15 g/mol. The presence of both functional groups contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H6N2O3 |
| Molecular Weight | 191.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Mechanisms of Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Activity : It has been shown to modulate the Wnt/β-catenin signaling pathway, which is crucial in cancer development and progression. This modulation may lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation, making it a candidate for treating inflammatory diseases .
- Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activity, although further research is needed to fully elucidate this aspect .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, variations in substituents on either the pyrimidine or isoxazole rings can alter its binding affinity to biological targets. A comparison with structurally similar compounds highlights this variability:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(2-Pyridyl)isoxazole-3-carboxylic Acid | Pyridine instead of pyrimidine | Different activity profile |
| 5-Methylisoxazole-3-carboxylic Acid | Methyl group at 5-position | Enhanced stability |
| 5-(2-Methoxyphenyl)isoxazole-3-carboxylic Acid | Methoxy group substitution | Improved lipophilicity |
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Cancer Cell Line Studies : In vitro studies using various cancer cell lines demonstrated that this compound significantly inhibits cell proliferation through modulation of the Wnt/β-catenin pathway. This finding suggests its potential as a therapeutic agent in oncology .
- Inflammation Models : Animal models of inflammation showed that administration of this compound resulted in decreased levels of pro-inflammatory cytokines, indicating its efficacy in reducing inflammation .
- Antimicrobial Testing : Initial antimicrobial assays indicated that the compound exhibits activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent .
Interaction Studies
Understanding how this compound interacts with biological targets is crucial for optimizing its pharmacological profile. Techniques such as molecular docking simulations and surface plasmon resonance are commonly employed to study these interactions. These studies help identify binding affinities and elucidate the mechanisms by which this compound exerts its biological effects.
Q & A
Q. What protocols ensure safe handling and storage of this compound in laboratory settings?
- Methodology : Store at –20°C under inert gas (argon) to prevent hydrolysis. Safety data sheets (SDS) for structurally related compounds (e.g., imazamox) recommend PPE (gloves, goggles) and fume hood use during synthesis. Stability data indicate sensitivity to moisture, necessitating desiccant-packed containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
